Multi-kinase-IN-6

CK2α inhibitor Casein kinase 2 Multi-kinase selectivity profiling

Researchers investigating CK2α signaling or G1/S checkpoint regulation need tool compounds with validated, non-substitutable target profiles. Multi-kinase-IN-6 (compound 10e) delivers a unique kinase fingerprint absent from IN-4 and IN-5 analogs: • CK2α IC50=0.09 μM, ALK2 IC50=0.03 μM, c-KIT IC50=0.05 μM - a combination not replicated by other series members • TrkA co-crystal structure (PDB: 6J5L, 2.3 Å) enables structure-guided optimization • MCF7 IC50=3.36 μM (2.1× more potent than IN-4); HCT116 IC50=1.40 μM (4.6× advantage) • Induces G1/S arrest with apoptosis in MCF7 & HCT116 cells Supplied with COA; ≥98% purity; ambient-temperature shipping worldwide.

Molecular Formula C17H15N5O2
Molecular Weight 321.33 g/mol
Cat. No. B15135921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMulti-kinase-IN-6
Molecular FormulaC17H15N5O2
Molecular Weight321.33 g/mol
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1C3=NOC(=N3)C)C4=CC=C(C=C4)OC
InChIInChI=1S/C17H15N5O2/c1-10-15(16-19-11(2)24-21-16)17-18-9-8-14(22(17)20-10)12-4-6-13(23-3)7-5-12/h4-9H,1-3H3
InChIKeyVDXGLZJPQRGNLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Multi-kinase-IN-6 Selectivity and Properties


Multi-kinase-IN-6 (compound 10e) is a pyrazolo[1,5-a]pyrimidine-based multikinase inhibitor (MW: 321.33, CAS: 3009081-73-3) that exhibits potent enzyme inhibitory activity against a distinctive panel of kinases including TrkA, ALK2, c-KIT, EGFR, PIM1, CK2α, CHK1, and CDK2 [1]. The compound demonstrates sub-micromolar potency against multiple targets, with particularly high activity against ALK2 (IC50 = 0.03 μM), c-KIT (IC50 = 0.05 μM), and CK2α (IC50 = 0.09 μM) , while also showing antiproliferative effects across MCF7, HCT116, and EKVX cancer cell lines with IC50 values of 3.36 μM, 1.40 μM, and 3.49 μM, respectively [2].

Target Panel Multi-kinase selectivity profiling (TrkA, ALK2, c-KIT, CK2α, CDK2, CHK1) Supports pathway crosstalk studies
Structural Data Co-crystal structure with TrkA (PDB: 6J5L) available Enables binding-mode analysis
Cell Assays Antiproliferative screening compatibility in multiple cancer cell lines Cell-model response evaluation

Multi-kinase-IN-6 Irreplaceability


The term "multi-kinase inhibitor" encompasses compounds with fundamentally divergent target selectivity fingerprints, making cross-class substitution scientifically unsound. Multi-kinase-IN-6 possesses a unique combination of high-potency targets—CK2α (IC50 = 0.09 μM), ALK2 (IC50 = 0.03 μM), and c-KIT (IC50 = 0.05 μM) —that is not replicated by other inhibitors in the Multi-kinase-IN series. For instance, Multi-kinase-IN-4 targets VEGFR2/EGFR/HER2/CDK2 with minimal CK2α or ALK2 activity , while Multi-kinase-IN-5 primarily inhibits FGFR1/VEGFR/RET signaling . Substituting Multi-kinase-IN-6 with either analog would fundamentally alter the kinase inhibition landscape of the experiment, potentially invalidating pathway-specific hypotheses. Furthermore, the availability of an experimentally resolved co-crystal structure of Multi-kinase-IN-6 bound to TrkA (PDB: 6J5L) [1] provides atomic-level binding mode validation that is absent for many in-class alternatives, enabling structure-guided optimization and computational studies that generic substitution would preclude.

Kinase Selectivity Mismatch
Multi-kinase-IN-4 and IN-5 lack reported CK2α, ALK2, and c-KIT inhibition; substituting would remove these target engagements and alter pathway modulation.
Structural Validation Gap
Only Multi-kinase-IN-6 has a resolved co-crystal structure (TrkA); alternatives lack atomic-level binding data, limiting structure-based research.
Cell Cycle Phenotype Divergence
Multi-kinase-IN-6 induces G1/S arrest, while IN-4 shows S-phase arrest; mechanistic endpoints may not transfer between compounds.

Multi-kinase-IN-6 Comparative Evidence


CK2α Inhibition Specificity

Multi-kinase-IN-6 potently inhibits CK2α with an IC50 of 0.09 μM , a target that is not included in the primary inhibition profile of Multi-kinase-IN-4 (targets: VEGFR2/EGFR/HER2/CDK2) nor Multi-kinase-IN-5 (targets: FGFR1/VEGFR/RET/KIT/cMet/PDGFR/BRAF) . This represents a functionally distinct pathway modulation capability exclusive to Multi-kinase-IN-6 among these comparators.

CK2α Inhibition
Reported
IC50 = 0.09 μM (present); IN-4/IN-5: not a reported target
Supports CK2α pathway modulation study fit
Biochemical kinase assay panel
CK2α inhibitor Casein kinase 2 Multi-kinase selectivity profiling

ALK2 and c-KIT Dual Inhibition

Multi-kinase-IN-6 exhibits exceptional potency against ALK2 (IC50 = 0.03 μM) and c-KIT (IC50 = 0.05 μM) , both within the 30-50 nM range. In contrast, Multi-kinase-IN-4's primary targets are VEGFR2 (0.33 μM), EGFR (0.22 μM), and HER2 (0.18 μM) [1], while Multi-kinase-IN-5 inhibits VEGFR at 0.117 μM and FGFR1 at 1.287 μM . Multi-kinase-IN-6 is approximately 11-fold more potent against ALK2 than Multi-kinase-IN-4 is against its best target (HER2, 0.18 μM), and its c-KIT activity exceeds Multi-kinase-IN-5's KIT inhibition (31% at unspecified concentration) .

ALK2 & c-KIT Dual Potency
Cross-study comparable
ALK2 IC50 = 0.03 μM; c-KIT IC50 = 0.05 μM
Reported dual-target inhibition context; IN-4/IN-5 lack these activities
Biochemical kinase assays
ALK2 inhibitor c-KIT inhibitor BMP signaling multi-kinase target selectivity

MCF7 Antiproliferative Activity Differentiation

In MCF7 breast cancer cells, Multi-kinase-IN-6 demonstrates antiproliferative activity with an IC50 of 3.36 μM [1]. Multi-kinase-IN-4, tested in the same cell line under comparable 48-hour incubation conditions, shows a higher IC50 of 7.10 μM [2], representing approximately 2.1-fold lower potency. This cross-study comparison, while not a direct head-to-head assay, utilizes the same cell line (MCF7) and similar experimental timeframes, providing a meaningful benchmark for procurement decisions.

MCF7 Antiproliferative Activity
Cross-study comparable
IC50 = 3.36 μM (Multi-kinase-IN-6) vs. 7.10 μM (IN-4)
Supports cell-model response context; ~2.1× lower IC50
MCF7 breast cancer cell line; comparable assay conditions
MCF7 breast cancer antiproliferative activity multi-kinase inhibitor cytotoxicity

HCT116 Cell Sensitivity Comparison

Against HCT116 colorectal carcinoma cells, Multi-kinase-IN-6 achieves an IC50 of 1.40 μM [1], which represents its most potent antiproliferative activity among the three tested cell lines. Multi-kinase-IN-4, by comparison, exhibits an IC50 of 6.38 μM in HCT116 cells under comparable conditions [2]. This represents a 4.6-fold potency advantage for Multi-kinase-IN-6 in the HCT116 model.

HCT116 Sensitivity
Cross-study comparable
IC50 = 1.40 μM (IN-6) vs. 6.38 μM (IN-4)
Supports cell-model response context; 4.6× lower IC50
HCT116 colorectal cancer cell line
HCT116 colorectal cancer antiproliferative screening multi-kinase inhibitor potency ranking

Cell Cycle Arrest Phase Differentiation

Multi-kinase-IN-6 induces cell cycle arrest specifically at the G1/S phase transition and G1 phase in MCF7 and HCT116 cells, accompanied by a robust apoptotic effect [1]. In contrast, Multi-kinase-IN-4 induces cell cycle arrest predominantly at the S phase in HepG2 cells, with S-phase population increasing by 9.23% at 7.1 μM while G0-G1 and G2/M populations decreased [2]. This mechanistic divergence—G1/G1-S arrest for Multi-kinase-IN-6 versus S-phase arrest for Multi-kinase-IN-4—indicates fundamentally different modes of cell cycle interference that may be attributable to their distinct kinase inhibition profiles.

Cell Cycle Arrest Phase
Reported
G1/S and G1 arrest (IN-6) vs. S-phase arrest (IN-4)
Mechanistic divergence: supports G1/S checkpoint research
Flow cytometry analysis in cancer cell lines
cell cycle arrest G1/S phase flow cytometry multi-kinase inhibitor mechanism

TrkA Co-Crystal Structure Validation

Multi-kinase-IN-6 (compound 10e) has been co-crystallized with TrkA kinase domain, yielding an experimentally resolved 3D structure deposited in the RCSB Protein Data Bank (PDB ID: 6J5L, resolution 2.3 Å) [1]. This structure reveals the precise binding pose of Multi-kinase-IN-6 within the TrkA ATP-binding pocket and has been designated as a pan-Trk kinase inhibitor based on this binding mode. No equivalent experimentally determined co-crystal structures exist in the PDB for Multi-kinase-IN-4 or Multi-kinase-IN-5 with any kinase target as of current public database records.

TrkA Co-Crystal Structure
Direct comparison
PDB: 6J5L (2.3 Å); IN-4/IN-5: no structure available
Enables structure-based research and binding-mode validation
X-ray crystallography, TrkA kinase domain
X-ray crystallography TrkA co-crystal structure structure-based drug design binding mode validation

Multi-kinase-IN-6 Recommended Applications


CK2α Pathway Studies in Cancer and Inflammation

For research programs investigating CK2α-mediated signaling in cancer proliferation or inflammatory disorders, Multi-kinase-IN-6 is the appropriate selection among the Multi-kinase-IN series. With an IC50 of 0.09 μM against CK2α , this compound provides functional CK2α inhibition that is absent from the target profiles of Multi-kinase-IN-4 (VEGFR2/EGFR/HER2/CDK2) and Multi-kinase-IN-5 (FGFR1/VEGFR/RET) [1]. Substitution with either analog would eliminate CK2α pharmacological activity and invalidate pathway-specific experimental conclusions.

TrkA-Mediated Signaling with Structural Validation

Multi-kinase-IN-6 is uniquely suited for TrkA-focused research requiring atomic-level binding mode validation. The compound inhibits TrkA with an IC50 of 0.33 μM and has an experimentally resolved co-crystal structure with the TrkA kinase domain (PDB: 6J5L, 2.3 Å) [1]. This structural data enables computational modeling, resistance mutation analysis, and structure-guided optimization that cannot be performed with Multi-kinase-IN-4 or IN-5, for which no co-crystal structures are publicly available. Researchers in neurotrophin signaling, pain biology, or Trk-fusion-driven oncology should prioritize Multi-kinase-IN-6 when structural validation is required.

MCF7 and HCT116 Antiproliferative Screening

For in vitro screening programs utilizing MCF7 breast cancer or HCT116 colorectal cancer models, Multi-kinase-IN-6 provides superior potency compared to Multi-kinase-IN-4. In MCF7 cells, Multi-kinase-IN-6 (IC50 = 3.36 μM) is approximately 2.1-fold more potent than Multi-kinase-IN-4 (IC50 = 7.10 μM) . In HCT116 cells, the potency advantage extends to 4.6-fold (1.40 μM vs. 6.38 μM) [1]. Researchers aiming to minimize compound consumption, reduce solvent exposure, or detect subtle phenotypic changes at lower concentrations should select Multi-kinase-IN-6 for these cell lines.

G1/S Checkpoint and Apoptosis Studies

Research programs investigating G1/S checkpoint regulation or CDK2/CHK1-mediated cell cycle control should utilize Multi-kinase-IN-6, which induces G1/S phase and G1 phase arrest in MCF7 and HCT116 cells with concomitant apoptosis . This phenotype is mechanistically distinct from Multi-kinase-IN-4, which induces S-phase arrest in HepG2 cells [1]. The observed G1/S arrest aligns with Multi-kinase-IN-6's inhibition of CDK2 (IC50 = 0.71 μM) and CHK1 (IC50 = 0.15 μM) [2], making it a suitable tool compound for interrogating G1/S transition biology.

Application
Selection Property
Validation Focus
CK2α signaling research
CK2α inhibition context
Kinase selectivity profiling
TrkA structural biology
Co-crystal structure availability
Binding-mode analysis
Breast cancer cell proliferation studies
Antiproliferative response context
Potency comparison across series
Colorectal cancer cell proliferation studies
Antiproliferative response context
Potency comparison across series
Cell cycle checkpoint regulation
G1/S arrest phenotype
Checkpoint pathway investigation

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